N-[4-(1,3-oxazol-5-yl)phenyl]prop-2-enamide
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Description
“N-[4-(1,3-oxazol-5-yl)phenyl]prop-2-enamide” is a chemical compound with the molecular formula C13H12N2O2 . The average mass of this compound is 228.247 Da and the monoisotopic mass is 228.089874 Da .
Molecular Structure Analysis
The molecular structure of “N-[4-(1,3-oxazol-5-yl)phenyl]prop-2-enamide” can be analyzed using its InChI and SMILES notations . The InChI notation isInChI=1S/C13H12N2O2/c16-13(10-1-2-10)15-11-5-3-9(4-6-11)12-7-14-8-17-12/h3-8,10H,1-2H2,(H,15,16)
. The SMILES notation is C1CC1C(=O)NC2=CC=C(C=C2)C3=CN=CO3
.
Scientific Research Applications
Medicinal Chemistry
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Antimicrobial Activity
Some oxazole derivatives have demonstrated antimicrobial activity. For example, a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones were synthesized and examined for their antibacterial potential .
Anticancer Activity
Oxazole derivatives have also been studied for their anticancer properties. For instance, a compound showed effective growth inhibition with IC 50 values for various human cell lines .
Anti-inflammatory Activity
Oxazole derivatives have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Antidiabetic Activity
Some oxazole derivatives have shown antidiabetic activity . This suggests potential applications in the management of diabetes.
Antiobesity Activity
Oxazole derivatives have also been found to possess antiobesity properties . This could potentially be applied in the development of treatments for obesity.
properties
IUPAC Name |
N-[4-(1,3-oxazol-5-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-12(15)14-10-5-3-9(4-6-10)11-7-13-8-16-11/h2-8H,1H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEXRUUTZBBICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C2=CN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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